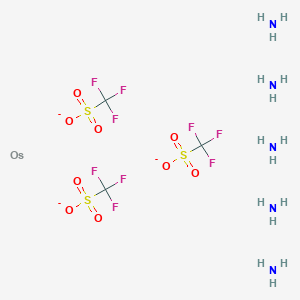
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is a coordination compound with the chemical formula CF3SO3Os(NH3)52. It is known for its applications in organic synthesis, particularly in the dearomatization of anilines and the stereoselective synthesis of cyclohexanediones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate can be synthesized through the reaction of osmium(III) chloride hydrate with trifluoromethanesulfonic acid in the presence of ammonia. The reaction typically involves the following steps:
- Dissolution of osmium(III) chloride hydrate in water.
- Addition of trifluoromethanesulfonic acid to the solution.
- Introduction of ammonia to the reaction mixture.
- Isolation and purification of the resulting this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up modifications to accommodate larger quantities and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its osmium center.
Reduction: It can also undergo reduction reactions, where the osmium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the trifluoromethanesulfonato ligand can be replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using various ligands like phosphines or amines under controlled conditions
Major Products Formed
Oxidation: Oxidized osmium complexes.
Reduction: Reduced osmium complexes.
Substitution: New coordination compounds with different ligands
Wissenschaftliche Forschungsanwendungen
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate has several scientific research applications:
Chemistry: Used in the dearomatization of anilines and the stereoselective synthesis of cyclohexanediones
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: Utilized as a catalyst in various industrial chemical processes
Wirkmechanismus
The mechanism of action of pentaammine(trifluoromethanesulfonato)osmium(III) triflate involves its ability to coordinate with various substrates, facilitating chemical transformations. The osmium center plays a crucial role in these reactions, often acting as a catalyst. The trifluoromethanesulfonato ligand can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentaamminechloridoosmium(III) chloride: Similar coordination compound with a chloride ligand instead of trifluoromethanesulfonato.
Pentaamminebromidoosmium(III) bromide: Contains a bromide ligand.
Pentaammineiodidoosmium(III) iodide: Contains an iodide ligand
Uniqueness
Pentaammine(trifluoromethanesulfonato)osmium(III) triflate is unique due to the presence of the trifluoromethanesulfonato ligand, which imparts distinct reactivity and selectivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific organic synthesis applications .
Eigenschaften
CAS-Nummer |
83781-30-0 |
|---|---|
Molekularformel |
C2H10F6N5O6OsS2+ |
Molekulargewicht |
568.5 g/mol |
IUPAC-Name |
azanide;osmium(8+);trifluoromethanesulfonate |
InChI |
InChI=1S/2CHF3O3S.5H2N.Os/c2*2-1(3,4)8(5,6)7;;;;;;/h2*(H,5,6,7);5*1H2;/q;;5*-1;+8/p-2 |
InChI-Schlüssel |
JJAQNKVGCKQGLD-UHFFFAOYSA-L |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].N.N.N.N.N.[Os] |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Os+8] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















